molecular formula C20H23N7O3 B2996803 (4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone CAS No. 1005293-29-7

(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone

Cat. No.: B2996803
CAS No.: 1005293-29-7
M. Wt: 409.45
InChI Key: LGAHBZXPTFMZRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone is a useful research compound. Its molecular formula is C20H23N7O3 and its molecular weight is 409.45. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.

Mode of Action

The presence of a carboxamide functionality in the composition of organic molecules was found to be essential in many clinically approved synthetic and naturally derived drugs . This suggests that the compound may interact with its targets through hydrogen bonding, given the hydrogen bond accepting and donating characteristics of its core structure .

Biochemical Pathways

For instance, it may inhibit enzymes involved in cancer progression , or it may interact with receptors involved in inflammation and pain perception .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies typically involve the assessment of absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for determining the bioavailability of a drug.

Result of Action

Similar compounds have been found to exhibit potent antiproliferative activity, suggesting that this compound may inhibit cell growth or induce cell death . Additionally, the compound may exert antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral effects .

Properties

IUPAC Name

[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O3/c1-29-15-5-2-4-14(12-15)27-19-17(23-24-27)18(21-13-22-19)25-7-9-26(10-8-25)20(28)16-6-3-11-30-16/h2,4-5,12-13,16H,3,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAHBZXPTFMZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5CCCO5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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